AZD8309

描述

AZD8309 是一种由阿斯利康制药有限公司开发的小分子药物。它是一种有效的、口服可用的趋化因子受体 CXCR2 拮抗剂。 该化合物已被研究用于其在各种炎症和自身免疫性疾病中的潜在治疗应用,包括慢性阻塞性肺病、类风湿性关节炎和胰腺炎 .

准备方法

AZD8309 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件是阿斯利康的专有信息。 . This compound 的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。

化学反应分析

Mechanism of Action: CXCR2 Antagonism

AZD8309 selectively inhibits the CXCR2 receptor, blocking binding of pro-inflammatory chemokines (CXCL1, CXCL8) and subsequent neutrophil migration . This antagonism disrupts downstream inflammatory pathways, reducing neutrophil activation and mediator release.

Key Biochemical Effects in Clinical Studies

A double-blind, placebo-controlled crossover trial () evaluated this compound (300 mg orally, twice daily) against inhaled lipopolysaccharide (LPS)-induced inflammation :

Table 1: Reduction in Sputum Inflammatory Cells

| Parameter | This compound (Geometric Mean) | Placebo (Geometric Mean) | Reduction (%) | -Value |

|---|---|---|---|---|

| Total cells (×10⁶/g) | 5.5 | 24.0 | 77 | <0.001 |

| Neutrophils (×10⁶/g) | 3.7 | 17.0 | 79 | 0.027 |

| Macrophages (×10⁶/g) | 1.9 | 3.6 | 47 | 0.15 |

Table 2: Inflammatory Mediator Suppression

| Mediator | This compound (Mean ± SD) | Placebo (Mean ± SD) | Reduction (%) | -Value |

|---|---|---|---|---|

| CXCL8 (pg/mL) | 1373.8 ± 2076.3 | 2708.2 ± 2880.9 | 52 | 0.1 |

| CXCL1 (pg/mL) | 3700.7 ± 5027.0 | 3934.7 ± 3453.5 | 25 | 0.044 |

| LTB₄ (ng/mL) | 0.676 ± 0.530 | 1.181 ± 0.934 | 39 | 0.075 |

-

Key Findings :

Therapeutic Implications

This compound’s inhibition of LPS-induced inflammation highlights its potential in treating neutrophilic airway diseases (e.g., COPD, severe asthma) . The compound’s specificity for CXCR2 minimizes off-target effects, as evidenced by limited systemic cytokine modulation (e.g., no impact on IL-6 or CRP) .

Comparative Insights from Related Chemotypes

While this compound’s exact synthesis is undisclosed, pyrido[3,4-d]pyrimidines—a class of CXCR2 antagonists—are synthesized via nucleophilic substitutions and cyclocondensation . For example:

科学研究应用

Respiratory Diseases

AZD8309 has been evaluated for its efficacy in treating neutrophilic inflammation in the airways. A double-blind, placebo-controlled study demonstrated that this compound significantly reduced LPS-induced neutrophilic inflammation in healthy volunteers. The results indicated:

- 77% reduction in total sputum cells (p < 0.001)

- 79% reduction in sputum neutrophils (p < 0.05)

- Decreased levels of neutrophil elastase and other inflammatory mediators .

These findings suggest that this compound may be beneficial for patients with COPD and severe asthma, where neutrophilic inflammation is a key pathological feature.

Table 1: Effects of this compound on Sputum Cell Counts

| Cell Type | This compound (Mean) | Placebo (Mean) | p-value |

|---|---|---|---|

| Total Cells | 5.5 x 10^6/g | 25.2 x 10^6/g | <0.001 |

| Neutrophils | 3.7 x 10^6/g | 15.9 x 10^6/g | 0.027 |

| Macrophages | 1.9 x 10^6/g | 5.23 x 10^6/g | Not significant |

Acute Pancreatitis

In experimental models of acute pancreatitis, this compound has shown promising results by reducing neutrophil transmigration and intrapancreatic protease activation. In a study involving male C57BL6 mice:

- This compound administration led to a significant decrease in myeloperoxidase levels in both pancreas and lungs.

- It also reduced serum cytokine levels and histopathological damage associated with pancreatitis .

These findings indicate that this compound may serve as a therapeutic candidate for managing acute pancreatitis by mitigating inflammatory responses.

Table 2: Impact of this compound on Inflammatory Markers in Pancreatitis Models

| Inflammatory Marker | Control (Mannitol) | This compound (50 mg/kg) |

|---|---|---|

| Myeloperoxidase (MPO) | High | Significantly lower |

| Serum Cytokines | Elevated | Reduced |

| Histopathological Damage | Severe | Moderate |

Safety and Tolerability

Clinical trials have reported no significant adverse effects associated with this compound treatment, indicating its safety profile is favorable for further development in human applications . The transient increase in body weight observed during trials did not correlate with any clinical concerns regarding lung function or overall health.

作用机制

AZD8309 通过拮抗趋化因子受体 CXCR2 发挥作用。该受体参与中性粒细胞迁移和活化的调节。通过阻断 CXCR2,this compound 抑制 CXCL1 和 CXCL8 等趋化因子的结合,从而减少中性粒细胞募集和炎症。 所涉及的分子靶点和途径包括 CXCL8-CXCR2 轴,该轴在炎症和自身免疫性疾病的病理生理学中起着至关重要的作用 .

相似化合物的比较

AZD8309 在其作为 CXCR2 拮抗剂的高效力和口服生物利用度方面是独一无二的。类似的化合物包括:

AZD5069: 阿斯利康开发的另一种 CXCR2 拮抗剂,已显示出在减少中性粒细胞浸润和炎症方面的功效。

AZD4721: 一种具有类似药理特性的相关化合物,用于治疗炎症性疾病。

SB225002: 一种非阿斯利康 CXCR2 拮抗剂,已被研究用于其抗炎作用

这些化合物具有相似的作用机制,但在化学结构、药代动力学和治疗应用方面有所不同。 This compound 因其特定的分子设计和临床试验结果而脱颖而出 .

生物活性

AZD8309 is a potent and selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating neutrophil migration and activation in various inflammatory conditions. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its effects on inflammation and potential therapeutic applications.

This compound functions primarily by blocking the CXCR2 receptor, which is involved in the recruitment of neutrophils to sites of inflammation. By inhibiting this receptor, this compound reduces neutrophil transmigration and activity, thereby mitigating inflammatory responses.

1. Acute Pancreatitis Model

A study conducted on male C57BL6 mice demonstrated that oral administration of this compound significantly reduced myeloperoxidase (MPO) levels in the pancreas and lungs, indicating decreased neutrophil infiltration. The study also reported a reduction in intrapancreatic protease activation, as evidenced by lower levels of trypsin and elastase activity. Notably, serum cytokine levels were decreased, correlating with reduced histopathological damage in pancreatitis models induced by caerulein and taurocholate.

| Parameter | Control (Mannitol) | This compound (50 mg/kg) |

|---|---|---|

| MPO in pancreas (8h) | High | Significantly lower |

| Trypsin activity (8h) | High | Significantly lower |

| Cytokine levels | Elevated | Reduced |

These findings suggest that this compound may serve as a viable therapeutic agent for managing acute pancreatitis by targeting neutrophil-mediated inflammation .

2. Nasal LPS Challenge Study

In a clinical trial involving healthy volunteers, this compound was administered prior to a nasal lipopolysaccharide (LPS) challenge. Results showed that treatment with this compound led to a significant reduction in leukocyte counts to 48% of placebo levels six hours post-challenge. Additionally, levels of leukotriene B4 (LTB4), an inflammatory mediator, were reduced to 45% of placebo levels.

| Time Point | Placebo (%) | This compound (%) |

|---|---|---|

| Leukocyte count (6h) | 100 | 48 |

| LTB4 levels (6h) | 100 | 45 |

This study confirmed that this compound effectively inhibits neutrophil recruitment in response to inflammatory stimuli .

Case Study: Chronic Inflammatory Airway Disease

In patients with chronic inflammatory airway diseases, treatment with this compound resulted in an approximate 80% reduction in total sputum cells and neutrophils. This significant decrease highlights the compound's potential for managing chronic inflammatory conditions characterized by excessive neutrophil activity .

属性

CAS 编号 |

333742-48-6 |

|---|---|

分子式 |

C15H14F2N4O2S2 |

分子量 |

384.4 g/mol |

IUPAC 名称 |

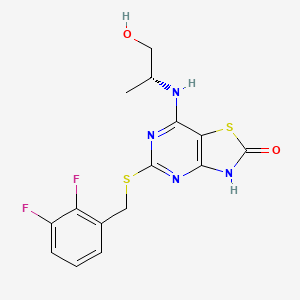

5-[(2,3-difluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one |

InChI |

InChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 |

InChI 键 |

SRHSMXLXWORYJK-SSDOTTSWSA-N |

SMILES |

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |

手性 SMILES |

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |

规范 SMILES |

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AZD8309; AZD-8309; AZD 8309; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。